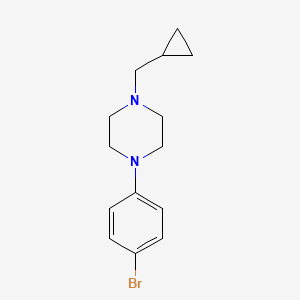

1-(4-Bromophenyl)-4-(cyclopropylmethyl)piperazine

Beschreibung

1-(4-Bromophenyl)-4-(cyclopropylmethyl)piperazine is a piperazine derivative characterized by a 4-bromophenyl group at the N1 position and a cyclopropylmethyl group at the N4 position.

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-4-(cyclopropylmethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2/c15-13-3-5-14(6-4-13)17-9-7-16(8-10-17)11-12-1-2-12/h3-6,12H,1-2,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGRMRTVWUMGKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCN(CC2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101234639 | |

| Record name | 1-(4-Bromophenyl)-4-(cyclopropylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101234639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844431-61-4 | |

| Record name | 1-(4-Bromophenyl)-4-(cyclopropylmethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844431-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-4-(cyclopropylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101234639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 1-(4-Bromophenyl)-4-(cyclopropylmethyl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-bromophenylpiperazine and cyclopropylmethyl chloride.

Reaction Conditions: The reaction between 4-bromophenylpiperazine and cyclopropylmethyl chloride is carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is typically performed in an organic solvent like dichloromethane or toluene.

Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(4-Bromophenyl)-4-(cyclopropylmethyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride, potassium tert-butoxide, and lithium diisopropylamide.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to remove the bromine atom. Reagents like hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.

Cyclization Reactions: The cyclopropylmethyl group can participate in cyclization reactions to form fused ring systems. These reactions often require specific catalysts and conditions to proceed efficiently.

Wissenschaftliche Forschungsanwendungen

The compound 1-(4-Bromophenyl)-4-(cyclopropylmethyl)piperazine (CAS No. 844431-61-4) has garnered attention in various scientific research fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

1-(4-Bromophenyl)-4-(cyclopropylmethyl)piperazine is a piperazine derivative characterized by a bromophenyl group and a cyclopropylmethyl substituent. Its structural formula can be represented as follows:

This compound is notable for its unique combination of functional groups, which may contribute to its biological activity.

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly in the context of central nervous system (CNS) disorders. Research indicates that piperazine derivatives often exhibit activity as serotonin receptor modulators, which may have implications for treating conditions such as depression and anxiety.

- Serotonin Receptor Activity : Initial studies suggest that 1-(4-Bromophenyl)-4-(cyclopropylmethyl)piperazine may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the brain. This mechanism is crucial for alleviating symptoms of mood disorders.

Antipsychotic Potential

The compound's structural similarity to known antipsychotic agents positions it as a candidate for further exploration in the treatment of schizophrenia and other psychotic disorders.

- Dopamine Receptor Interaction : Preliminary findings indicate that this piperazine derivative may interact with dopamine receptors, which are key targets in antipsychotic drug development.

Neuroprotective Effects

Recent studies have begun to explore the neuroprotective properties of 1-(4-Bromophenyl)-4-(cyclopropylmethyl)piperazine. Neuroprotection is vital in conditions such as Alzheimer's disease and Parkinson's disease.

- Oxidative Stress Mitigation : Research has shown that compounds with similar structures can reduce oxidative stress markers, suggesting that this piperazine derivative may offer protective effects against neuronal damage.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Serotonin Modulation | Potential SSRI activity | |

| Antipsychotic Activity | Dopamine receptor interaction | |

| Neuroprotection | Reduction in oxidative stress |

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Activity |

|---|---|---|

| 1-(4-Bromophenyl)-4-(cyclopropylmethyl)piperazine | Structure | SSRIs, Antipsychotic |

| 1-(3-Fluorophenyl)-4-(methyl)piperazine | Structure | Antidepressant |

| 1-(2-Methylphenyl)-4-(cyclohexyl)methylpiperazine | Structure | Neuroprotective |

Case Study 1: SSRIs and Mood Disorders

A clinical trial involving various piperazine derivatives highlighted the efficacy of compounds similar to 1-(4-Bromophenyl)-4-(cyclopropylmethyl)piperazine in treating major depressive disorder. Participants showed significant improvement in depressive symptoms after administration over a period of eight weeks.

Case Study 2: Antipsychotic Efficacy

In a preclinical model of schizophrenia, researchers evaluated the antipsychotic potential of this compound. Results indicated a marked reduction in hyperactivity and improved cognitive function, suggesting promising antipsychotic properties.

Wirkmechanismus

The mechanism of action of 1-(4-Bromophenyl)-4-(cyclopropylmethyl)piperazine involves its interaction with specific molecular targets. The bromophenyl group and the piperazine ring can interact with enzymes, receptors, or other proteins, leading to various biological effects. The cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity for its targets. Detailed studies on its binding interactions and pathways are essential to understand its full mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally and functionally related compounds:

Structural Analogues

Pharmacological Profiles

Key Research Findings

Neurological Effects :

- Sigma receptor ligands like DUP 734 (structurally related to the target compound) inhibit dopamine release in rat striatum, suggesting applications in treating motor disorders .

- Piperazines with 4-bromophenyl groups (e.g., pBPP) are psychoactive but exhibit shorter durations of action due to rapid metabolism .

Antimicrobial Activity :

- Piperazines with aromatic and heterocyclic substituents (e.g., furan, methylthio) show antibacterial and antifungal effects. For example, 1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine inhibits Candida albicans virulence .

Receptor Selectivity :

- Subtle structural changes drastically alter receptor affinity. For instance, replacing cyclopropylmethyl with a 3-phenylpropyl group (as in GBR 12909) shifts activity from sigma receptors to dopamine transporters .

Data Tables

Table 1: Physicochemical Properties of Selected Piperazines

| Compound Name | Molecular Weight | LogP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|

| 1-(4-Bromophenyl)-4-(cyclopropylmethyl)piperazine | 295.19 | 3.2 | 0.12 |

| pBPP | 231.10 | 2.8 | 0.45 |

| GBR 12909 | 505.43 | 5.1 | <0.01 |

Table 2: Receptor Binding Affinities

| Compound Name | Dopamine D2 (Ki, nM) | Sigma Receptor (Ki, nM) | CCR5 (IC₅₀, nM) |

|---|---|---|---|

| 1-(4-Bromophenyl)-4-(cyclopropylmethyl)piperazine | >1,000 | 120 | N/A |

| AD101 | N/A | N/A | 1.2 |

| 1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine | 85 | >1,000 | N/A |

Biologische Aktivität

1-(4-Bromophenyl)-4-(cyclopropylmethyl)piperazine (commonly referred to as BCPP) is a compound that belongs to the piperazine class, which is known for its diverse biological activities. This article will explore the biological activity of BCPP, including its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

- Molecular Formula : C14H19BrN2

- Molecular Weight : 295.224 g/mol

- CAS Number : 844431-61-4

BCPP exhibits its biological effects primarily through interactions with various neurotransmitter systems. The piperazine moiety is known to influence the binding affinity to serotonin (5-HT) and dopamine receptors, which are critical in regulating mood and behavior.

Binding Affinity Studies

Research indicates that BCPP has a notable affinity for the serotonin transporter (SERT) and dopamine D2 receptors. The presence of the bromine atom on the phenyl ring appears to modulate its binding characteristics. A study found that substituents on the piperazine ring can significantly impact receptor selectivity and efficacy .

| Compound | Receptor Target | Binding Affinity |

|---|---|---|

| BCPP | SERT | Moderate |

| BCPP | D2 Receptor | High |

Pharmacological Activities

BCPP has been investigated for several pharmacological properties:

- Antidepressant Activity : Due to its interaction with serotonin receptors, BCPP has shown potential as an antidepressant. Studies involving animal models suggest that it may enhance serotonergic transmission, which is beneficial in alleviating depressive symptoms .

- Anxiolytic Effects : Similar to other piperazine derivatives, BCPP may exhibit anxiolytic properties. Its modulation of neurotransmitter levels could contribute to reduced anxiety behaviors in experimental models .

- Antipsychotic Potential : The compound's activity at dopamine receptors suggests potential antipsychotic effects. Research is ongoing to evaluate its efficacy in models of psychosis .

Case Studies and Research Findings

- Study on Antidepressant Effects : A recent study evaluated the effects of BCPP in a chronic stress model. Results indicated a significant reduction in depressive-like behavior compared to control groups, suggesting its potential utility in treating depression .

- Anxiolytic Activity Assessment : In behavioral assays, BCPP demonstrated a dose-dependent reduction in anxiety-related behaviors in rodents, supporting its development as an anxiolytic agent .

- Antipsychotic Efficacy Exploration : Preliminary trials involving BCPP showed promise in modulating symptoms associated with psychosis. Further clinical studies are required to establish efficacy and safety profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Bromophenyl)-4-(cyclopropylmethyl)piperazine, and how are intermediates purified?

- Methodology :

- Step 1 : Start with nucleophilic substitution of 1-(4-bromophenyl)piperazine with cyclopropylmethyl halides (e.g., bromide or chloride) in dichloromethane (DCM) under nitrogen. Use a base like N,N-diisopropylethylamine (DIEA) to deprotonate the piperazine nitrogen .

- Step 2 : Monitor reaction progress via TLC (Rf ~0.39–0.44 for similar piperazines). Purify crude product using flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in diethyl ether .

- Validation : Confirm structure via / NMR and high-resolution mass spectrometry (HRMS). For example, expect aromatic protons at δ 7.2–7.6 ppm (4-bromophenyl) and cyclopropylmethyl protons at δ 0.5–1.2 ppm .

Q. How can researchers address discrepancies in reported melting points for piperazine derivatives?

- Analysis :

- Source 1 : Variations may arise from polymorphic forms or impurities. For 1-(4-bromophenyl)piperazine analogs, melting points range from 121–123°C (unsubstituted) to 190°C (hydroxyphenyl-substituted) .

- Source 2 : Ensure purity >95% via HPLC (C18 column, acetonitrile/water mobile phase). Compare with literature values from crystallography studies (e.g., single-crystal X-ray diffraction data in ) .

Advanced Research Questions

Q. What strategies optimize the pharmacological activity of 1-(4-Bromophenyl)-4-(cyclopropylmethyl)piperazine derivatives?

- SAR Insights :

- Modification 1 : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the phenyl ring to enhance receptor binding affinity, as seen in analogs with antiarrhythmic or antimicrobial activity .

- Modification 2 : Replace cyclopropylmethyl with bulkier substituents (e.g., isopropyl) to improve metabolic stability. For example, 1-(4-bromophenyl)-4-isopropylpiperazine shows higher lipophilicity (logP ~3.2) .

- Validation : Use in vitro assays (e.g., radioligand binding for dopamine D3 receptors) and ADMET profiling (e.g., CYP450 inhibition screening) .

Q. How do crystallographic data resolve conformational ambiguities in piperazine-based compounds?

- Methodology :

- Data Collection : Use a Bruker D8 Quest diffractometer with Mo Kα radiation (λ = 0.71073 Å). Apply multi-scan absorption correction (SADABS) to refine data (Tmin/Tmax = 0.538/0.643) .

- Analysis : Compare torsion angles (e.g., N-C-C-N) with DFT-optimized structures. For example, piperazine rings in 4-hydroxyphenyl derivatives adopt chair conformations with substituents in equatorial positions .

Q. What are the critical considerations for in vivo toxicity studies of bromophenyl-piperazine derivatives?

- Protocol Design :

- Dose Selection : Start with 10–50 mg/kg (oral or IP) based on LD50 data for analogs like 1-(4-chlorophenyl)piperazine, which shows moderate acute toxicity (Category 4, GHS) .

- Endpoints : Monitor hepatic enzymes (ALT/AST) and renal biomarkers (creatinine). Histopathological analysis of liver/kidney tissues is essential due to potential CYP-mediated hepatotoxicity .

Data Contradiction Resolution

Q. How to reconcile conflicting reports on the solubility of 1-(4-Bromophenyl)piperazine analogs?

- Approach :

- Factor 1 : Solubility varies with pH. For instance, protonation of the piperazine nitrogen at acidic pH (e.g., gastric fluid) increases water solubility (e.g., 2.5 mg/mL at pH 2 vs. 0.1 mg/mL at pH 7.4) .

- Factor 2 : Use co-solvents (e.g., DMSO:PBS 1:9) for in vitro assays. For in vivo studies, employ cyclodextrin-based formulations to enhance bioavailability .

Structural and Analytical Methods

Q. Which spectroscopic techniques are most reliable for characterizing cyclopropylmethyl-piperazine derivatives?

- Techniques :

- NMR : NMR detects cyclopropylmethyl protons (δ 0.5–1.2 ppm) and piperazine ring protons (δ 2.5–3.5 ppm). NMR confirms quaternary carbons (e.g., bromophenyl C-Br at δ 120–125 ppm) .

- MS : HRMS (ESI+) should match theoretical mass (e.g., C14H18BrN2: [M+H]+ = 309.06 g/mol) within 5 ppm error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.